Methyl benzoylformate
Methyl benzoylformate
Methyl phenylglyoxalate, also known as methyl benzoylformate or methyl oxophenylacetate, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). Methyl phenylglyoxalate can be biosynthesized from phenylglyoxylic acid.
Methyl phenylglyoxalate is the methyl ester of phenylglyoxylic acid with methanol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a methyl ester and an alpha-ketoester. It derives from a phenylglyoxylic acid.
Methyl phenylglyoxalate is the methyl ester of phenylglyoxylic acid with methanol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a methyl ester and an alpha-ketoester. It derives from a phenylglyoxylic acid.
Brand Name:
Vulcanchem
CAS No.:
15206-55-0
VCID:
VC21025842
InChI:
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
COC(=O)C(=O)C1=CC=CC=C1
Molecular Formula:
C9H8O3
Molecular Weight:
164.16 g/mol
Methyl benzoylformate
CAS No.: 15206-55-0
Cat. No.: VC21025842
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Methyl phenylglyoxalate, also known as methyl benzoylformate or methyl oxophenylacetate, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). Methyl phenylglyoxalate can be biosynthesized from phenylglyoxylic acid. Methyl phenylglyoxalate is the methyl ester of phenylglyoxylic acid with methanol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a methyl ester and an alpha-ketoester. It derives from a phenylglyoxylic acid. |
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CAS No. | 15206-55-0 |
Molecular Formula | C9H8O3 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | methyl 2-oxo-2-phenylacetate |
Standard InChI | InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 |
Standard InChI Key | YLHXLHGIAMFFBU-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)C1=CC=CC=C1 |
Canonical SMILES | COC(=O)C(=O)C1=CC=CC=C1 |
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